Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Organic Synthesis Medicinal Chemistry Procurement

Researchers synthesizing α4 integrin antagonists require the precise 2,6-difluorophenyl substitution pattern; generic fluorophenyl isomers alter reaction kinetics and downstream target binding due to distinct electronic and steric effects. • Essential 2,6-difluoro scaffold for target binding (US20040236147A1) • 98% purity minimizes cumulative impurity carryover in multistep campaigns • Ethyl ester (LogP ~1.9) serves as stable, readily hydrolyzed prodrug precursor • Batch-specific NMR/HPLC/GC certificates for structural authentication prior to multistep sequences

Molecular Formula C12H12F2O3
Molecular Weight 242.22 g/mol
CAS No. 493004-53-8
Cat. No. B1325942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,6-difluorophenyl)-4-oxobutyrate
CAS493004-53-8
Molecular FormulaC12H12F2O3
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3
InChIKeyAINAHYKZRYTOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate: Key Procurement Specifications


Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate (CAS 493004-53-8) is a fluorinated gamma-ketoester with the molecular formula C12H12F2O3 and molecular weight 242.22 g/mol . The compound features a 2,6-difluorophenyl substituent attached to a 4-oxobutyrate backbone, conferring specific electronic and steric characteristics that influence its reactivity profile . As a synthetic intermediate, it is commercially available from multiple vendors in research quantities (typically 1 g to bulk scale) with stated purity grades ranging from 95+% to 98% .

1
Synthetic intermediate for fluorinated gamma-ketoester workflows 2,6-difluorophenyl substitution pattern
2
Ethyl ester supports organic-phase transformations and ester hydrolysis routes LogP context reported ~1.9
3
Available in research quantities with purity specifications for synthesis planning Vendor-stated purity grades 95+% to 98%

Substitution Risks of Fluorophenyl Oxobutyrate Analogs


Generic substitution among fluorophenyl oxobutyrate esters is not scientifically valid due to pronounced differences in physicochemical properties and downstream synthetic utility driven by the specific fluorination pattern and ester moiety. The 2,6-difluoro substitution pattern on the phenyl ring creates distinct electronic effects and steric hindrance compared to mono-fluoro or 2,4-/2,5-difluoro isomers, altering reaction kinetics in subsequent transformations . The ethyl ester moiety confers a calculated LogP of approximately 1.9 and aqueous solubility of approximately 2.6 mg/mL [1][2], which differ materially from methyl ester analogs (which typically exhibit lower LogP and different hydrolysis rates) and the free acid form (which shows distinct solubility and reactivity). These differences directly impact reaction yields, purification requirements, and the pharmacokinetic properties of final drug candidates when this compound serves as a prodrug ester precursor [3].

Target Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate
Risk 2,6-difluoro substitution creates distinct electronic and steric effects vs. mono-fluoro or 2,4-/2,5-difluoro isomers, which may alter reaction kinetics.
Target Ethyl ester form
Risk Methyl ester analogs show lower calculated LogP and different hydrolysis rates; the free acid form differs materially in solubility and reactivity.

Quantitative Differentiation Against Closest Analogs


Higher Purity Grade Reduces Purification Burden

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is commercially offered at 98% purity by vendors such as Leyan, representing a higher stated purity grade than closely related methyl ester analogs like Methyl 4-(2-fluorophenyl)-4-oxobutanoate and Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate, which are supplied at 95% purity . This 3% absolute purity differential translates to a lower starting impurity burden, which can reduce the need for post-reaction chromatographic purification in multistep synthetic sequences.

Purity Grade
Data to verify
98% vs. 95% (+3% absolute)
Higher stated purity may reduce downstream purification burden in multistep synthesis.
Vendor-stated; HPLC method not uniformly disclosed.
Organic Synthesis Medicinal Chemistry Procurement

Patent-Cited Utility in Alpha-4 Integrin Antagonist Synthesis

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is explicitly cited in US Patent 20040236147A1 as a reactant that, upon hydrolysis with lithium hydroxide in THF/water, yields 4-(2,6-difluorophenyl)-4-oxobutyric acid [1]. This free acid is an essential building block for phenylpropionic acid derivatives disclosed as alpha-4 integrin antagonists with therapeutic potential in inflammatory diseases including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and asthma [2]. The specific 2,6-difluoro substitution pattern is structurally required for the claimed biological activity, as it modulates integrin binding affinity.

Patent-Cited Utility
Class-level inference
Direct precursor to 4-(2,6-difluorophenyl)-4-oxobutyric acid via LiOH hydrolysis
Cited as an intermediate for alpha-4 integrin antagonist building blocks in US20040236147A1.
Research model context; THF/H2O, LiOH at ambient temperature.
Medicinal Chemistry Immunology Inflammation

LogP Benchmark Distinguishes Ester from Free Acid

The calculated octanol/water partition coefficient (LogP) for Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is 1.9 [1]. This value provides a quantitative benchmark that distinguishes the ethyl ester from its corresponding free acid, 4-(2,6-difluorophenyl)-4-oxobutyric acid (CAS 478162-62-8), which has a calculated LogP of 1.3 and a molecular weight of 214.17 g/mol . The LogP difference of +0.6 log units reflects the increased lipophilicity conferred by the ethyl ester moiety, which influences membrane permeability, solubility (target compound: 2.639 mg/mL estimated [2]), and chromatographic retention behavior.

LogP Benchmark
Cross-study comparable
LogP = 1.9 (Δ+0.6 vs. free acid)
LogP difference may inform selection between ester and acid forms for phase preference and permeability context.
Calculated values; experimental confirmation not provided.
Physicochemical Properties ADME Drug Design

Batch-Specific Analytical Certificates for Quality Verification

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate from Bidepharm (Catalog BD308225, 95+% purity) is offered with batch-specific analytical certificates including NMR, HPLC, and GC data . This documentation package exceeds the baseline documentation for many generic fluorophenyl oxobutyrate esters, which may be supplied with only a certificate of analysis (CoA) lacking full spectroscopic characterization. The availability of NMR spectral data provides definitive structural confirmation of the 2,6-difluoro substitution pattern, which is critical given the potential for positional isomer contamination during synthesis.

Analytical Docs
Supporting evidence
NMR, HPLC, GC certificates provided
Full spectroscopic package supports structural confirmation of 2,6-difluoro pattern and accelerates material release.
Vendor-provided; batch-to-batch consistency to review.
Quality Control Analytical Chemistry Procurement

Research and Industrial Application Scenarios


Medicinal Chemistry: Alpha-4 Integrin Antagonist Lead Optimization

Procure Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate as the starting material for the synthesis of 4-(2,6-difluorophenyl)-4-oxobutyric acid via LiOH-mediated hydrolysis in THF/water [1]. The resulting free acid serves as a key intermediate for phenylpropionic acid derivatives claimed as alpha-4 integrin antagonists in US20040236147A1 [2]. The 2,6-difluoro substitution pattern is structurally essential for target binding, and the ethyl ester form provides a stable, readily hydrolyzed prodrug-like precursor that simplifies purification relative to directly handling the free acid. The calculated LogP of 1.9 [3] confirms suitable lipophilicity for organic-phase transformations, and vendor-supplied NMR certificates provide structural authentication prior to committing to multistep sequences.

Process Chemistry: Purification-Optimized Multistep Synthesis

Select Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate at 98% purity [1] for multistep synthetic campaigns where cumulative impurity carryover is a critical process parameter. The +3% absolute purity advantage over 95% purity methyl ester analogs [2][3] reduces the impurity burden entering downstream transformations, which can eliminate one or more chromatographic purification steps when scaling from milligram to gram quantities. The batch-specific HPLC and GC certificates provide quantitative impurity profiles that enable process chemists to establish validated acceptance criteria and assess lot-to-lot variability before committing material to regulated workflows.

Drug Discovery: Prodrug Ester Physicochemical Benchmarking

Use Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate as a reference compound for establishing physicochemical property benchmarks in prodrug ester design programs. The calculated LogP of 1.9 and estimated aqueous solubility of 2.639 mg/mL [1][2] provide quantitative reference points against which alternative ester prodrugs (methyl, isopropyl, tert-butyl) can be compared. The ΔLogP of +0.6 relative to the free acid form [3] illustrates the lipophilicity modulation achievable through ethyl esterification, informing rational ester selection for optimizing membrane permeability and oral bioavailability in early-stage drug candidates.

Analytical Chemistry: Structural Confirmation Standard for Method Development

Procure Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate with vendor-provided NMR, HPLC, and GC certificates [1] for use as an authenticated reference standard in developing analytical methods for fluorophenyl oxobutyrate analogs. The full spectroscopic characterization package enables definitive assignment of the 2,6-difluoro substitution pattern—a critical parameter given that positional isomers (2,4- and 2,5-difluoro) exhibit distinct chromatographic retention and NMR signatures. The compound's defined purity (95+% to 98%) [2][3] and calculated LogP of 1.9 provide orthogonal validation parameters for HPLC method qualification and system suitability testing.

Application
Selection Property
Validation Focus
Alpha-4 Integrin Antagonist Research
Patent-cited 2,6-difluoro substitution pattern
Confirm structural identity via NMR; verify hydrolysis conversion to free acid
Purification-Optimized Synthesis
Higher stated purity grade (98%)
Review batch-specific HPLC/GC impurity profiles; assess lot-to-lot variability
Prodrug Ester Design Benchmarking
Ethyl ester LogP and solubility benchmarks
Compare calculated LogP and solubility against alternative ester prodrugs for permeability context
Analytical Method Development
Full spectroscopic characterization package
Use NMR, HPLC, GC data for positional isomer differentiation and system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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